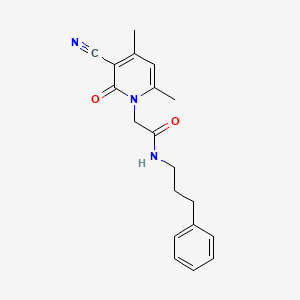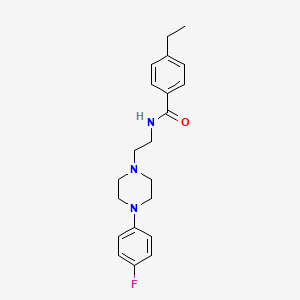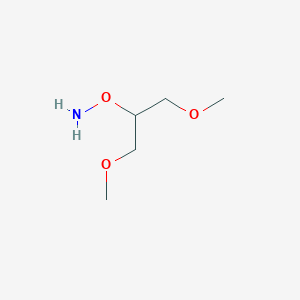![molecular formula C18H13F3N2O4S B2364581 N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide CAS No. 2379987-21-8](/img/structure/B2364581.png)
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide, also known as FTI-277, is a small molecule inhibitor that specifically targets farnesyltransferase. Farnesyltransferase is an enzyme that plays a crucial role in the post-translational modification of proteins, specifically in the attachment of a farnesyl group to the C-terminus of proteins that contain a CaaX motif. FTI-277 has been studied extensively for its potential use in cancer therapy due to its ability to inhibit the activity of oncogenic proteins that require farnesylation for their function.
Wirkmechanismus
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide specifically targets farnesyltransferase, an enzyme that is responsible for the attachment of a farnesyl group to the C-terminus of proteins that contain a CaaX motif. This post-translational modification is crucial for the function of various oncogenic proteins, including Ras. N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide inhibits the activity of farnesyltransferase by binding to the enzyme's active site, thereby preventing the attachment of the farnesyl group to its target protein. This leads to the mislocalization and subsequent inactivation of the target protein.
Biochemical and Physiological Effects:
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide has been shown to have various biochemical and physiological effects, particularly in cancer cells. Inhibition of farnesylation by N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide leads to the mislocalization and subsequent inactivation of oncogenic proteins, including Ras. This can lead to the inhibition of various cell signaling pathways that are crucial for the survival and proliferation of cancer cells. Additionally, N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide has been shown to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide is its specificity for farnesyltransferase, which allows for the selective inhibition of oncogenic proteins that require farnesylation for their function. This specificity also reduces the potential for off-target effects, which can be a concern with other small molecule inhibitors. However, one limitation of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide is its relatively low potency, which can limit its effectiveness in certain cancer types. Additionally, the synthesis of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide can be challenging, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the study of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide and its potential use in cancer therapy. One area of research is the development of more potent analogs of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide that can overcome its limitations in certain cancer types. Additionally, the combination of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide with other targeted therapies or chemotherapy agents may enhance its anti-tumor effects. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide, which can help to identify patients who are most likely to benefit from this therapy. Finally, the development of more efficient and cost-effective synthesis methods for N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide may increase its availability for research purposes.
Synthesemethoden
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide can be synthesized using a multi-step process that involves the reaction of various reagents to form the final product. The synthesis of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide typically involves the use of organic solvents such as dichloromethane and acetonitrile, as well as various coupling agents and protecting groups. One commonly used method for the synthesis of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide involves the reaction of 4-(trifluoromethoxy)aniline with 2-bromo-5-(furan-2-yl)thiophene in the presence of a palladium catalyst to form the intermediate compound, which is then reacted with N-(tert-butoxycarbonyl)-L-valyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the activity of oncogenic proteins that require farnesylation for their function. One such protein is Ras, a GTPase that plays a crucial role in cell signaling pathways and is frequently mutated in various types of cancer. N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide has been shown to inhibit the farnesylation of Ras, leading to its mislocalization and subsequent inactivation. This has been demonstrated in various preclinical studies using cell lines and animal models of cancer, where N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide has been shown to have anti-tumor effects.
Eigenschaften
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O4S/c19-18(20,21)27-13-5-3-12(4-6-13)23-17(25)16(24)22-9-14-8-11(10-28-14)15-2-1-7-26-15/h1-8,10H,9H2,(H,22,24)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHKSPUECWAIMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=C2)CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

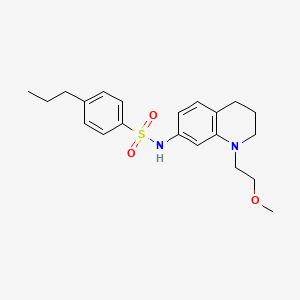

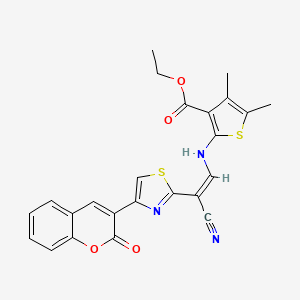
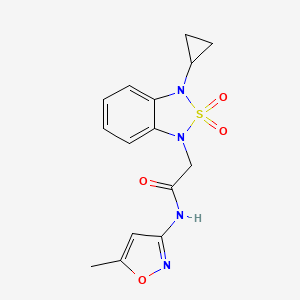

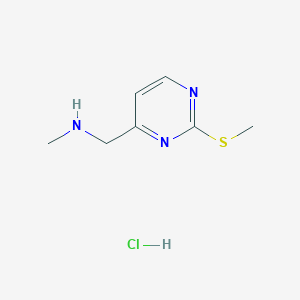

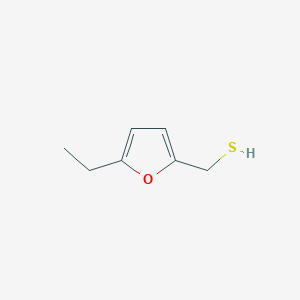
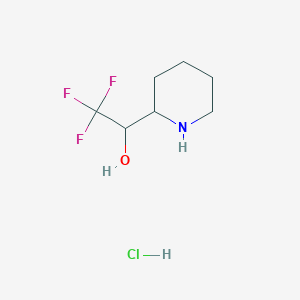

![N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2364516.png)
